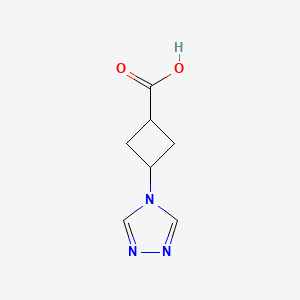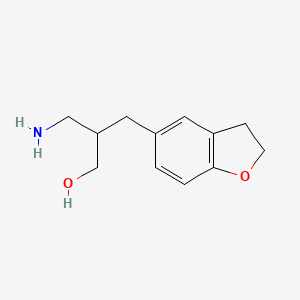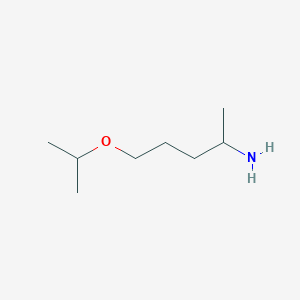
(2S)-Hept-3-EN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Hept-3-EN-2-OL: is an organic compound with the molecular formula C7H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the second carbon atom in the (S)-configuration. It is commonly found in various natural sources and is used in the synthesis of fragrances and flavors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2S)-Hept-3-EN-2-OL involves the Grignard reaction. This process typically starts with the reaction of a Grignard reagent, such as ethylmagnesium bromide, with an appropriate aldehyde or ketone. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of hept-3-yne. This two-step process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-Hept-3-EN-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: Hept-3-en-2-one or hept-3-enal.
Reduction: Heptan-2-ol.
Substitution: 2-chlorohept-3-ene.
Applications De Recherche Scientifique
Chemistry: (2S)-Hept-3-EN-2-OL is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors. Its unique structure makes it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential pheromonal activity in insects. It is used in experiments to understand chemical communication and behavior in various species.
Medicine: While not widely used in medicine, this compound is investigated for its potential antimicrobial properties. Research is ongoing to explore its efficacy against various pathogens.
Industry: In the fragrance and flavor industry, this compound is a key ingredient in the formulation of perfumes and food additives. Its pleasant aroma and flavor profile make it a popular choice for enhancing sensory experiences.
Mécanisme D'action
The mechanism of action of (2S)-Hept-3-EN-2-OL varies depending on its application. In biological systems, it may interact with olfactory receptors, triggering specific behavioral responses in insects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
(2R)-Hept-3-EN-2-OL: The enantiomer of (2S)-Hept-3-EN-2-OL, differing only in the spatial arrangement of atoms around the chiral center.
Hept-3-EN-2-one: A ketone with a similar carbon skeleton but different functional group.
Hept-3-EN-2-al: An aldehyde with a similar structure but different functional group.
Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct olfactory and chemical properties. This makes it particularly valuable in applications where stereochemistry plays a crucial role, such as in the synthesis of enantiomerically pure compounds for fragrances and flavors.
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(E,2S)-hept-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h5-8H,3-4H2,1-2H3/b6-5+/t7-/m0/s1 |
Clé InChI |
BOEWENCXVIMZRU-XPPMVYLVSA-N |
SMILES isomérique |
CCC/C=C/[C@H](C)O |
SMILES canonique |
CCCC=CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)

![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)



![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)

